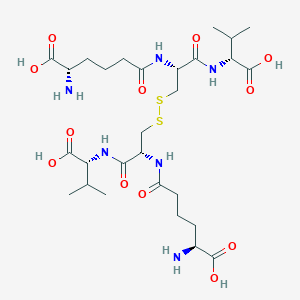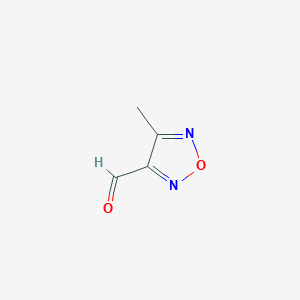
2-(4-Iodophenyl)propanoic acid
概要
説明
2-(4-Iodophenyl)propanoic acid: is an organic compound with the molecular formula C9H9IO2 It is a derivative of propanoic acid where the phenyl ring is substituted with an iodine atom at the para position
準備方法
Synthetic Routes and Reaction Conditions:
Iodination of Phenylpropanoic Acid: One common method involves the iodination of phenylpropanoic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-(4-Iodophenyl)propanoic acid can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of 2-(4-aminophenyl)propanoic acid or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or alkoxides in polar solvents.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: 2-(4-Hydroxyphenyl)propanoic acid, 2-(4-Aminophenyl)propanoic acid.
Oxidation: 4-Iodobenzoic acid, 4-Iodophenyl ketone.
Reduction: 2-(4-Aminophenyl)propanoic acid.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Biochemical Research: Used in studies involving enzyme inhibition and protein engineering.
Industry:
作用機序
The mechanism of action of 2-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity towards its targets . The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
4-Iodophenylalanine: Similar structure but with an amino group instead of a carboxyl group.
4-Iodobenzoic Acid: Similar structure but lacks the propanoic acid side chain.
4-Iodophenylacetic Acid: Similar structure but with an acetic acid side chain instead of propanoic acid.
Uniqueness: 2-(4-Iodophenyl)propanoic acid is unique due to the presence of both the iodine atom and the propanoic acid moiety, which imparts distinct chemical reactivity and biological activity
特性
IUPAC Name |
2-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPXUPUAZGKDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)




![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)


![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)





